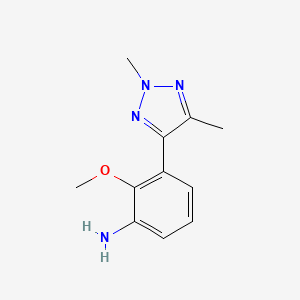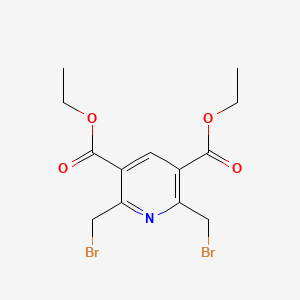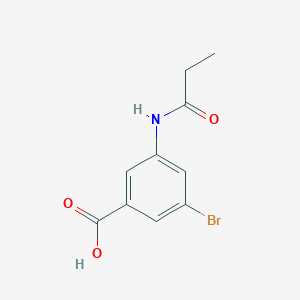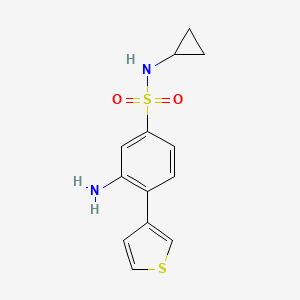
3-Hydroxy-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound is recognized for its applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method includes the reaction of 3-hydroxybenzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 0°C to 25°C to ensure the selective iodination at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 3-iodo-2-benzamide.
Reduction: Formation of 3-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mécanisme D'action
The primary mechanism of action of 3-Hydroxy-2-iodobenzamide involves the inhibition of tyrosinase, an enzyme that catalyzes the oxidation of tyrosine to form melanin. By binding to the active site of tyrosinase, this compound prevents the oxidation of tyrosine, thereby reducing melanin production. This property makes it a valuable compound in dermatology for skin whitening treatments.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-3-iodobenzamide
- 3-Hydroxy-5-iodobenzamide
- 2-Hydroxy-5-iodobenzamide
Comparison: While these compounds share similar structures, the position of the iodine and hydroxy groups can significantly affect their chemical reactivity and biological activity. For instance, 3-Hydroxy-2-iodobenzamide is unique in its ability to selectively inhibit tyrosinase, making it particularly useful in dermatological applications. In contrast, other isomers may have different inhibitory effects or may be used in different types of chemical reactions .
Propriétés
Formule moléculaire |
C7H6INO2 |
|---|---|
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
3-hydroxy-2-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) |
Clé InChI |
HIFZZEQCJBKHRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)






![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)

